9-Methylacridine-2-sulfonic acid
Description
Contextualization within Heterocyclic Chemistry
Acridine (B1665455), with the chemical formula C₁₃H₉N, is a nitrogen-containing heterocyclic compound. ijcce.ac.ir It consists of a central pyridine (B92270) ring fused to two benzene (B151609) rings, making it structurally analogous to anthracene, with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom. ijcce.ac.ir This arrangement defines it as a dibenzopyridine. nih.gov As a member of the N-heterocycle family, acridine is a weakly basic compound, a property attributable to the lone pair of electrons on the nitrogen atom which is not delocalized into the aromatic system. nih.gov The planar geometry of the acridine nucleus is a key feature that underpins many of its chemical interactions and applications. researchgate.net
Significance of Acridine Scaffolds in Advanced Chemical Sciences
The acridine scaffold is recognized as a "privileged" structure in medicinal chemistry and materials science. nih.gov Its unique, semi-planar heterocyclic structure allows it to interact with various biological targets, most notably through intercalation between the base pairs of DNA. researchgate.net This intercalating ability has been the foundation for the development of a wide range of therapeutic agents, including anticancer, antimalarial, and antiseptic drugs. nih.govnih.gov Acridine derivatives have demonstrated a broad spectrum of biological activities, such as anti-inflammatory, antiviral, and antiparasitic properties. nih.gov Beyond medicine, the photophysical properties of acridines are exploited in applications like fluorescent dyes for visualizing biomolecules and as chemiluminescent labels. ijcce.ac.irresearchgate.net The tunable electronic properties and long-lived excited states of acridinium (B8443388) ions also make them effective organic photocatalysts for various chemical transformations. researchgate.net
Specific Research Focus on Sulfonic Acid Functionalization at the Acridine Nucleus
The introduction of a sulfonic acid (-SO₃H) group onto the acridine nucleus is a significant synthetic modification. The sulfonic acid group is strongly electron-withdrawing and highly acidic. Its primary effect is a substantial increase in the aqueous solubility of the parent molecule, a crucial property for many biological and analytical applications. Furthermore, the sulfonyl group can be readily modified, serving as a versatile chemical handle for the synthesis of more complex derivatives such as sulfonamides and sulfones. nih.gov Research into sulfonated aromatic compounds, including heterocycles, is driven by the desire to fine-tune the physicochemical and biological properties of the core structure. mdpi.com In the context of acridines, sulfonation can alter the molecule's electronic distribution, which in turn can influence its DNA-binding affinity, fluorescence characteristics, and chemiluminescence efficiency. ijcce.ac.irnih.gov
Overview of Research Trajectories for 9-Methylacridine-2-sulfonic Acid and Related Analogues
While specific research literature on this compound is sparse, the research trajectories for closely related acridine sulfonic acid and sulfonamide analogues are well-documented. A major area of investigation is their application in bioanalytical chemistry as highly sensitive chemiluminescent labels. nih.govnih.gov Acridinium esters and sulfonylamides are known to produce light upon reaction with hydrogen peroxide in a basic medium, a property harnessed in immunoassays and other diagnostic tests. ijcce.ac.irmdpi.com The introduction of substituents, such as a methyl group on the acridine ring and a sulfonic acid or related group, can modulate the kinetics and quantum yield of the light-emitting reaction. nih.govsemanticscholar.org Another emerging research direction is the use of acridine derivatives in photocatalysis. nih.gov The functionalization with sulfonyl groups can impact the redox potential of the acridine catalyst, potentially enhancing its efficiency in promoting specific organic reactions, such as the direct decarboxylative construction of sulfones and sulfonyl fluorides. nih.gov
Interactive Data Tables
Below are data tables summarizing key information for the compounds mentioned in this article.
Table 1: Compound Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 9-Methylacridine (B196024) | 611-64-3 | C₁₄H₁₁N | 193.24 | 117-119 |
| Acridine | 260-94-6 | C₁₃H₉N | 179.22 | 106-110 |
| Naphthalene-2-sulfonic acid | 120-18-3 | C₁₀H₈O₃S | 208.23 | 124 (monohydrate) |
| 9-Acridinecarboxylic acid | 5336-90-3 | C₁₄H₉NO₂ | 223.23 | 290 (decomposes) |
Table 2: Compound Structures
| Compound Name | Structure |
| 9-Methylacridine | |
| This compound | Awaiting experimental data for structural image. |
| Acridine |
Classical and Contemporary Synthetic Routes to Acridine Sulfonic Acids
Traditional methods for synthesizing the acridine scaffold have been refined over the years and remain fundamental to accessing these heterocyclic systems. These routes typically involve condensation and cyclization reactions, with subsequent functionalization to introduce the desired sulfonic acid group.
Condensation reactions are a cornerstone in the formation of the acridine ring system. The Bernthsen acridine synthesis, for instance, involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C) to yield a 9-substituted acridine. pharmaguideline.comwikipedia.org For the synthesis of a 9-methylacridine core, diphenylamine (B1679370) can be condensed with acetic acid. pharmaguideline.comprepchem.com
More contemporary methods often employ one-pot, multicomponent condensation reactions. The Hantzsch condensation, for example, can be adapted to produce acridinedione derivatives. researchgate.net These reactions typically involve the condensation of an aromatic aldehyde, a compound with an active methylene group like dimedone, and an amine or ammonia source. scielo.org.mxresearchgate.net
Table 1: Synthesis of Acridinedione Derivatives via Multicomponent Condensation
| Aromatic Aldehyde | Amine Source | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ammonium Acetate (B1210297) | Zeolite, 90°C | Data not specified | researchgate.net |
| 4-Chlorobenzaldehyde | Ammonium Acetate | Silica (B1680970) Sulfuric Acid, H₂O | 95 | researchgate.net |
| 4-Methoxybenzaldehyde | Ammonium Acetate | Silica Sulfuric Acid, H₂O | 91 | researchgate.net |
| Benzaldehyde | p-Toluidine | Silica Sulfuric Acid, H₂O | 94 | researchgate.net |
The final step in some classical acridine syntheses involves a dehydrogenation reaction to achieve the fully aromatic acridine ring system. The Ullmann synthesis provides a clear example of this strategy. This method involves the condensation of a primary amine with an aromatic carboxylic acid, followed by cyclization to form an acridone (B373769). Subsequent reduction of the acridone and a final dehydrogenation step yield the acridine core. nih.gov This aromatization step is crucial for establishing the characteristic electronic and structural properties of the acridine molecule.
A direct and logical route to this compound involves the functionalization of a pre-synthesized 9-methylacridine core. This two-step approach first requires the synthesis of 9-methylacridine, commonly achieved via the Bernthsen synthesis by heating diphenylamine, glacial acetic acid, and anhydrous zinc chloride. prepchem.com
Once the 9-methylacridine core is obtained, the sulfonic acid moiety is introduced via electrophilic aromatic substitution. The acridine ring is susceptible to sulfonation using reagents like concentrated sulfuric acid, oleum (sulfuric acid containing SO₃), or chlorosulfonic acid at elevated temperatures. mdpi.com The position of sulfonation is influenced by the reaction conditions. For the parent acridine ring, electrophilic substitution preferentially occurs at the 2- or 7-positions. pharmaguideline.com A comprehensive study on acridine sulfonation demonstrated that the degree of substitution can be controlled by systematically varying parameters such as temperature and the excess of the sulfonating agent. mdpi.com This allows for the targeted synthesis of mono- or di-sulfonated products, with acridine-2-sulfonic acid being a primary product under certain conditions.
Catalytic Approaches in the Synthesis of Acridine Sulfonic Acid Derivatives
Modern synthetic chemistry increasingly relies on catalysts to improve reaction efficiency, reduce waste, and operate under milder conditions. Both organocatalysts and nanocatalysts have been successfully applied to the synthesis of acridine derivatives.
The amino acid L-proline has emerged as an effective and environmentally benign organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds. It has been successfully used to catalyze the one-pot, multicomponent synthesis of acridione and related pyridine derivatives. researchgate.netacgpubs.orgderpharmachemica.com In a typical reaction, L-proline catalyzes the condensation of an aromatic aldehyde, dimedone, and an amine (such as ammonium acetate or aniline) at room temperature, promoting the reaction with short reaction times and high yields. researchgate.net
Table 2: L-Proline-Catalyzed Synthesis of Acridione Derivatives
| Aldehyde | Amine | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ammonium Acetate | 24 | 92 | researchgate.net |
| 4-Chlorobenzaldehyde | Ammonium Acetate | 24 | 95 | researchgate.net |
| Benzaldehyde | Aniline (B41778) | 24 | 94 | researchgate.net |
| 4-Chlorobenzaldehyde | Aniline | 24 | 93 | researchgate.net |
Nanomaterials offer unique catalytic properties owing to their high surface-area-to-volume ratio and tunable surface chemistry.
SBA-Pr-SO₃H: Mesoporous silica SBA-15 functionalized with sulfonic acid groups (SBA-Pr-SO₃H) has proven to be a highly active and reusable nanoporous heterogeneous acid catalyst. scielo.org.mxscielo.org.mx It is particularly effective in the one-pot, three-component synthesis of benzo[c]acridine derivatives from aromatic aldehydes, 1-naphthylamine, and dimedone under solvent-free conditions. scielo.org.mxscielo.org.mxjmcs.org.mx The high efficiency is attributed to the catalyst's nanopores (around 6 nm) acting as "nano-reactors," which facilitate the reaction sequence involving Knoevenagel condensation, Michael addition, and cyclization. scielo.org.mx The catalyst can be recovered and reused multiple times without a significant loss of activity. scielo.org.mxresearchgate.net
GO-ZnO: A composite of graphene oxide sheets decorated with zinc oxide nanoparticles (GO-ZnO) serves as an efficient, heterogeneous, and reusable catalyst for synthesizing acridine derivatives in aqueous media. connectjournals.com This nanocatalyst has been applied to the one-pot synthesis of 1,8-dioxo-decahydroacridines from aromatic aldehydes and dimedone. The method is noted for its operational simplicity, excellent yields, and short reaction times, presenting a green chemistry approach to acridine synthesis. connectjournals.com The GO-ZnO catalyst can also be recycled for several consecutive cycles without a significant drop in its catalytic performance. connectjournals.com
Advancements in the Synthesis of this compound and Its Congeners: A Focus on Modern Methodologies
The synthesis of acridine scaffolds, particularly functionalized derivatives like this compound, is of significant interest due to their diverse applications. This article explores contemporary synthetic strategies for this compound and its analogues, with a specific focus on green chemistry principles, multi-component reactions, tandem and one-pot protocols, and stereoselective considerations.
Structure
3D Structure
Properties
CAS No. |
61556-14-7 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
9-methylacridine-2-sulfonic acid |
InChI |
InChI=1S/C14H11NO3S/c1-9-11-4-2-3-5-13(11)15-14-7-6-10(8-12(9)14)19(16,17)18/h2-8H,1H3,(H,16,17,18) |
InChI Key |
BCZBIQXELPPJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)S(=O)(=O)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation Research
Advanced Spectroscopic Techniques for Structural Confirmation
The following spectroscopic methods are indispensable for the structural confirmation of 9-Methylacridine-2-sulfonic acid.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show a distinct set of signals. The methyl group protons at the 9-position would likely appear as a sharp singlet in the upfield region, typically around 3.0 ppm. The aromatic protons on the acridine (B1665455) rings would produce a complex pattern of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. The introduction of the sulfonic acid group at the 2-position would break the symmetry of that aromatic ring, leading to more complex splitting patterns for the adjacent protons compared to the unsubstituted ring. The acidic proton of the sulfonic acid group would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The methyl carbon would have a characteristic signal in the aliphatic region. The spectrum would display distinct signals for the quaternary carbons of the acridine core, including the carbon bearing the methyl group (C9) and the carbon attached to the sulfonic acid group (C2). The remaining aromatic carbons would appear in the typical range for sp²-hybridized carbons. The chemical shift of C2 would be significantly influenced by the electron-withdrawing sulfonic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for related structures and are for illustrative purposes only.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C9) | ~3.0 (s) | ~15-20 |
| Aromatic H's | ~7.5 - 8.5 (m) | ~120 - 150 |
| SO₃H | Variable, broad | - |
| C9 | - | ~140-145 |
| C2 | - | ~135-140 |
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonic acid group would be prominent in the regions of 1030-1080 cm⁻¹ and 1150-1200 cm⁻¹, respectively. A broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) would be indicative of the O-H stretching of the sulfonic acid. C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the acridine ring system would be observed in the 1400-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretch is also typically Raman active.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound (Note: These are expected frequency ranges and are for illustrative purposes only.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Sulfonic Acid) | 2500-3300 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |
| C=C / C=N Stretch | 1400-1650 | 1400-1650 |
| Asymmetric S=O Stretch | 1150-1200 | Weak |
| Symmetric S=O Stretch | 1030-1080 | 1030-1080 |
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum would provide the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H) or sulfur trioxide (SO₃), leading to a prominent peak corresponding to the 9-methylacridinium cation.
Spectroscopic Investigations of Molecular Conformation and Electronic Properties
The following techniques would provide insights into the three-dimensional structure and the electronic behavior of the molecule.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The acridine ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show multiple absorption bands in the UV and possibly the visible region, corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands would be influenced by the solvent polarity and the presence of the methyl and sulfonic acid groups.
Microscopic and Surface Characterization Research for Compound-Catalyst Systems
The microscopic and surface characteristics of catalyst systems are pivotal in understanding their activity, selectivity, and stability. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for elucidating the morphology, particle size, and dispersion of catalytic materials. In the context of heterogeneous catalysis involving compounds like this compound, these methods provide critical insights into the physical attributes of the catalyst, which are often directly correlated with its performance.
TEM, on the other hand, provides much higher resolution images, allowing for the characterization of the internal structure of the catalyst. It is particularly useful for determining the size, shape, and distribution of active catalytic nanoparticles dispersed on a support material. researchgate.net For sulfonic acid-functionalized catalysts, where the active sites might be associated with a support, TEM can help visualize the porous structure of the support and confirm the integrity of the material after functionalization. researchgate.net For example, in the case of sulfonic acid groups supported on mesoporous silica (B1680970) like SBA-15, TEM images can clearly show the ordered porous channels, confirming that the structural order is maintained during the synthesis process. researchgate.net
The data obtained from these microscopic techniques are crucial for establishing structure-activity relationships. For example, a high dispersion of active sites, as visualized by TEM, often leads to higher catalytic activity due to the increased availability of reaction centers. researchgate.net Similarly, changes in morphology observed by SEM after several catalytic cycles can indicate catalyst deactivation or restructuring.
The following table summarizes typical data obtained from TEM and SEM analysis in the study of sulfonic acid-functionalized catalysts, which would be analogous to the characterization of a this compound-based catalyst.
| Parameter | Technique | Typical Information Obtained | Relevance to Catalysis |
| Morphology | SEM, TEM | Provides details on the shape and surface features of catalyst particles (e.g., spherical, fibrous, porous). researchgate.net | Influences mass transfer, accessibility of active sites, and mechanical stability. |
| Particle Size | TEM | Determines the average size and size distribution of catalyst nanoparticles. researchgate.net | Directly impacts the surface area-to-volume ratio and the number of active sites. |
| Dispersion | TEM | Shows how well the active components are distributed on the support material. researchgate.net | Higher dispersion generally leads to increased catalytic efficiency. |
| Porosity | TEM | Visualizes the porous network within the catalyst support. researchgate.net | Affects reactant and product diffusion to and from the active sites. |
| Elemental Composition | SEM-EDX, TEM-EDX | Confirms the presence and maps the distribution of elements (e.g., S, N, O) on the catalyst surface. researchgate.net | Verifies the successful functionalization and homogeneity of the catalyst. |
Research Applications in Chemical Biology and Biomolecular Probing in Vitro Studies
Investigation of Nucleic Acid Interactions
The planar tricyclic ring system of acridine (B1665455) derivatives is a key structural feature that facilitates their interaction with nucleic acids. This has led to extensive in vitro research into their potential as DNA intercalators and as inhibitors of enzymes that act on DNA.
DNA Intercalation Studies of Acridine Sulfonic Acid Derivatives
Acridine derivatives are well-known DNA intercalating agents, meaning they can insert themselves between the base pairs of the DNA double helix. mdpi.com This mode of binding is a result of van der Waals forces and can be further stabilized by interactions of side chains in the major or minor grooves of the DNA. mdpi.com The intercalation process can unwind and lengthen the DNA helix, thereby interfering with DNA replication and transcription.
One prominent example of a DNA-intercalating acridine derivative is amsacrine (B1665488) (mAMSA), or 4'-(9-acridinylamino) methanesulphon-m-anisidide. nih.govnih.gov Studies on human promonocytic leukemia cells have shown that mAMSA can induce cell accumulation in the G2 phase of the cell cycle. nih.gov Furthermore, it has been observed to stimulate the formation of protein-DNA covalent complexes. nih.gov The ability of acridine derivatives to intercalate into DNA is a foundational aspect of their biological activity and a primary reason for their investigation as potential therapeutic agents. mdpi.com
| Acridine Derivative | Organism/Cell Line | In Vitro Observation | Reference |
| Amsacrine (mAMSA) | Human promonocytic leukemia cells (U-937) | Reduced proliferation, cell cycle arrest at G2 phase, stimulation of protein-DNA complex formation. | nih.gov |
| Acridine-4-carboxamides | Not specified | DNA intercalation, inhibition of topoisomerase I and II. | mdpi.com |
Topoisomerase Inhibition Mechanisms (In Vitro)
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication, transcription, and recombination. Acridine derivatives have been extensively studied as inhibitors of these enzymes, particularly topoisomerase II. nih.govnih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. mdpi.com This leads to the accumulation of DNA strand breaks, which can trigger apoptosis (programmed cell death). nih.gov
Amsacrine (mAMSA) is a well-characterized topoisomerase II poison. nih.gov In vitro studies have demonstrated that it stimulates the formation of protein-associated DNA double-strand breaks. nih.gov Research on various cancer cell lines, including non-small cell lung cancer (NSCLC), has shown that acridine-based catalytic inhibitors of topoisomerase II can inhibit cell proliferation and induce apoptosis. nih.gov These catalytic inhibitors represent a strategy to avoid the DNA strand breaks that can lead to secondary malignancies, a risk associated with topoisomerase poisons. nih.gov
Telomerase Inhibition Research (In Vitro)
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is high in most cancer cells, contributing to their immortality, which makes it an attractive target for anticancer drug development. nih.gov Research has explored various compounds as telomerase inhibitors.
While direct studies on 9-methylacridine-2-sulfonic acid are limited in the provided results, the broader class of nucleic acid-interacting agents has been investigated for telomerase inhibition. For instance, imetelstat (B1513024) (GRN163L), a 13-base oligonucleotide, directly binds to the RNA component of telomerase, leading to telomere shortening in cancer cell lines. nih.gov Another approach involves peptide nucleic acids (PNAs) that are complementary to the RNA component of human telomerase. In vitro studies using cell extracts from human melanoma cell lines have shown that these PNAs can induce a dose-dependent reduction of telomerase activity. nih.gov
Enzymatic Activity Modulation
Beyond their interactions with nucleic acids, acridine derivatives have been investigated for their ability to modulate the activity of other key enzymes in biological systems.
Acetylcholinesterase Inhibition Research
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Acridine derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov
In one study, novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines were investigated for their inhibitory activities. While they were found to be weak inhibitors of AChE, this research highlights the ongoing exploration of the acridine scaffold for developing enzyme inhibitors relevant to neurodegenerative diseases. nih.gov
Role as Fluorescent Probes and Stains in Biological Systems (In Vitro)
The inherent fluorescence of the acridine ring system makes its derivatives valuable tools as fluorescent probes and stains for in vitro biological studies. nih.gov The emission properties of these compounds can be sensitive to their local environment, such as polarity and pH. nih.govrsc.org
Derivatives of 9-methylacridine (B196024) have been coupled with carboxylic acids, including amino acids, to create fluorescent ester conjugates. nih.gov These conjugates can be used to monitor enzymatic activity or to track the delivery of molecules into cells. In vitro studies have demonstrated that compounds like acridine-9-methanol exhibit good biocompatibility and cellular uptake, making them suitable for cell imaging applications. nih.gov Their ability to intercalate into DNA also allows them to be used as fluorescent stains for nucleic acids. nih.gov
| Compound | Application | Key Finding | Reference |
| Acridine-9-methanol | Cell imaging | Good biocompatibility and cellular uptake. | nih.gov |
| 9-Methylacridine ester conjugates | Fluorescent probes | Emission properties are sensitive to environmental polarity, H-bonding, and pH. | nih.govrsc.org |
Mechanistic Studies of Antimicrobial Activity (In Vitro)
The antimicrobial properties of acridine derivatives have been a significant area of research, with studies exploring their efficacy against bacteria, fungi, parasites, and viruses.
In vitro studies on 9-aminoacridine (B1665356) derivatives have demonstrated their potential as antibacterial agents. One proposed mechanism of action involves the inhibition of bacterial cell division. Certain 9,10-dihydroacridine (B10567) derivatives have been found to promote the polymerization of FtsZ, a crucial protein in bacterial cytokinesis. This promotion disrupts the formation of the Z-ring at the bacterial division site, ultimately leading to cell death. This activity has been observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Hybrid molecules incorporating the acridine scaffold have also been developed to enhance antibacterial efficacy. These hybrid compounds often exhibit superior properties compared to individual components, with the potential for dual or multiple mechanisms of action, which can help in overcoming microbial drug resistance. nih.gov
The acridine scaffold is a constituent of various compounds exhibiting antifungal and antiparasitic activities. nih.gov For instance, certain acridine derivatives have been shown to block the morphological transformation of fungi, a key virulence factor, and inhibit biofilm development. nih.gov The combination of acridines with antimicrobial peptides has led to the creation of conjugates with a dual mechanism of action, involving both membrane disruption and intracellular DNA binding. nih.gov
In the context of parasitic infections, 9-aminoacridine has been investigated for its antimalarial properties. nih.gov Hybrid compounds of artemisinin (B1665778) and acridine have demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov
Acridone (B373769) derivatives, which are structurally related to acridines, have shown a broad spectrum of antiviral activity against both DNA and RNA viruses. conicet.gov.ar The primary mechanism of action is believed to be the inhibition of nucleic acid synthesis, potentially through the intercalation into viral genetic material or the inhibition of viral enzymes. conicet.gov.ar
More recently, with the emergence of new viral threats, 9-aminoacridine derivatives have been explored for their potential against SARS-CoV-2. Some analogues have demonstrated in vitro activity, prompting further investigation into their structure-activity relationships to develop more potent antiviral agents. nih.govnih.gov
In Vitro Cytotoxicity and Anticancer Mechanism Investigations
The anticancer properties of acridine derivatives are well-documented, with several compounds having entered clinical use. In vitro studies have been instrumental in elucidating their mechanisms of cytotoxicity.
A primary mechanism of anticancer activity for many acridine derivatives is their ability to intercalate into DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. arabjchem.org For example, certain 9-anilinoacridines are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes. nih.gov Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and subsequent cell death. nih.gov
Furthermore, some 9-aminoacridine derivatives have been shown to induce apoptosis through pathways independent of p53, a key tumor suppressor protein. nih.gov These compounds can stimulate caspase-3/7 activity, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Studies on 9-acridinyl amino acid derivatives have revealed that they can cause cell cycle arrest at the G2/M phase and induce apoptosis independently of cell cycle regulation. nih.gov
The table below summarizes the in vitro cytotoxic activities of selected acridine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50/CTC50 Values | Reference(s) |
| 9-Anilinoacridines | L1210 (mouse leukemia), HL-60 (human leukemia) | Moderate cytotoxicity | Not specified | nih.gov |
| 2-Methyl-9-substituted acridines | A-549 (human lung carcinoma), MCF-7 (human breast cancer) | More active in A-549 than MCF-7 | Not specified | nih.gov |
| 9-Acridinyl amino acid derivatives | K562 (human chronic myelogenous leukemia), A549 (human lung carcinoma) | Potent viability inhibitors, G2/M block, apoptosis | ≈ 6 μM (for compounds 8 and 9 in A549) | nih.gov |
| 9-Aminoacridine derivatives | A-549 (lung cancer), HeLa (cervical cancer) | Potent anticancer activity | 18.75 µg/ml (A-549), 13.75 µg/ml (HeLa) for compound 9 | arabjchem.org |
| 9-Amino-3-methylacridine derivative (3a) | T47D (breast cancer) | Good anticancer activity | 5.4 µM | bilkent.edu.tr |
| 9-Aminoacridine derivative (6b) | HCT-15 (colon cancer) | Good anticancer activity | 2.4 µM | bilkent.edu.tr |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of acridine derivatives. These studies have revealed that the nature and position of substituents on the acridine ring system significantly influence their cytotoxic mechanism.
For instance, in a series of 9-anilinoacridines, the presence of specific substituents at the 3' and 5' positions of the anilino ring was found to be critical for potent topoisomerase II inhibition and in vivo antitumor efficacy. nih.gov The design of these compounds aimed to avoid metabolic pathways that deactivate other acridine-based drugs, thereby potentially increasing their plasma half-life. nih.gov
In another study involving 9-acridinyl amino acid derivatives, it was found that while several compounds exhibited potent cytotoxicity and topoisomerase II inhibition, only specific derivatives showed DNA intercalation properties. nih.gov This highlights that the cytotoxic mechanism can be fine-tuned through structural modifications. Furthermore, the introduction of different substituents can modulate the selectivity of these compounds towards cancer cells over normal cells. nih.gov The planarity of the acridine ring is generally considered essential for DNA intercalation, and modifications that alter this planarity can affect biological activity. researchgate.net
Applications in Materials Science and Analytical Chemistry
Luminescent and Fluorescent Materials Research
Acridine (B1665455) derivatives are renowned for their strong fluorescence, a property that is central to their use in developing advanced luminescent materials. Dilute solutions of acridine and its salts are known to exhibit prominent violet and green fluorescence, respectively. This inherent luminescence is a key feature that underpins their application in various optical technologies.
The acridine skeleton is a fundamental component of several dyes and has been historically significant in this field. Acridine Orange, for instance, is a well-known nucleic acid-selective metachromatic stain. The fluorescence of acridine dyes can be influenced by their environment and their interaction with other molecules. For example, the fluorescence of acridine dye complexes with DNA is a subject of study for understanding mutation mechanisms. The sulfonic acid moiety in a compound like 9-Methylacridine-2-sulfonic acid would be expected to enhance its utility as a fluorescent dye in biological and other aqueous systems due to increased water solubility. The interaction of acridine derivatives with biological macromolecules like human serum albumin (HSA) has been shown to cause fluorescence quenching, a phenomenon that can be used to study binding interactions.
Table 1: Fluorescence Properties of Selected Acridine Derivatives
| Acridine Derivative | Application | Observed Fluorescence Behavior | Reference |
| Acridine Orange | Nucleic Acid Stain | Metachromatic staining for cell cycle determination | |
| Acridine-HSA Complexes | Binding Studies | Concentration-dependent fluorescence quenching | |
| Acridine-DNA Complexes | Biophysical Studies | Changes in fluorescence and duration upon complex formation |
This table is illustrative and based on general acridine derivatives due to the lack of specific data for this compound.
The strong fluorescence and photostability of certain acridine derivatives make them candidates for use as gain media in dye lasers. Dye lasers are valued for their tunability, and compounds that exhibit efficient light emission are continuously sought. Research on laser-induced fluorescence of acridine-DNA complexes highlights the potential of these molecules in sophisticated photophysical studies. The development of thin films of acridine derivatives, such as octahydroacridine, has been explored for non-linear optical applications, including second harmonic generation, which is relevant to laser technology. While direct evidence for this compound in laser applications is absent, its inherent acridine core suggests potential in this area, possibly as a tunable dye in laser systems.
Development of Advanced Sensing Platforms
The sensitivity of the acridine ring's fluorescence to its chemical environment makes it an excellent platform for the development of chemosensors and biosensors.
Acridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions. The design of these sensors often involves modifying the acridine structure with specific recognition moieties. For example, acridine-based sensors have been synthesized for the detection of Fe³⁺ and Ni²⁺ ions. The mechanism of sensing often relies on the quenching or enhancement of fluorescence upon binding of the analyte. The sulfonic acid group in this compound could play a crucial role in designing sensors for cationic species in aqueous media, due to both its charge and its influence on the electronic properties of the acridine ring. Mitochondria-targeted acridine-based chemosensors have also been developed, demonstrating the applicability of these compounds in cellular imaging and sensing.
Chromatographic and Separation Science Applications
Acridine derivatives are utilized in various chromatographic techniques. Their aromatic nature allows for interactions with stationary phases in high-performance liquid chromatography (HPLC). Methods have been developed for the separation and quantification of acridine derivatives using capillary liquid chromatography, indicating their amenability to advanced separation techniques. The progress of chemical reactions involving acridine derivatives is often monitored using thin-layer chromatography (TLC). The sulfonic acid group in this compound would significantly alter its retention behavior in chromatography, likely leading to earlier elution in reverse-phase systems due to increased polarity.
Chiral Optical Materials Research
Chirality plays a crucial role in the biological activity and material properties of many compounds. Research into chiral acridine derivatives has shown their potential in enantioselective recognition and catalysis. Chiral HPLC has been successfully employed to resolve enantiomers of certain acridine derivatives. The development of chiral platinum-acridine agents has demonstrated that the stereochemistry of the molecule can have a profound impact on its biological activity. While there is no specific information on the chiral properties of this compound, the potential exists to create chiral variants or to use it as a chiral selector in separation science, an area where chiral sulfonic acids have found application.
Future Research Directions and Emerging Paradigms for 9 Methylacridine 2 Sulfonic Acid Research
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
The synthesis of the acridine (B1665455) scaffold has traditionally relied on classical methods such as the Ullmann and Bernthsen syntheses, which often require harsh conditions and generate significant waste. researchgate.netnih.gov A major future direction lies in developing more efficient, sustainable, and environmentally benign synthetic routes.
Green chemistry principles are increasingly being applied to the synthesis of acridine derivatives. ethernet.edu.et Innovations include the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. rsc.org Researchers are also exploring novel and reusable catalysts to drive these reactions more efficiently. For example, camphor (B46023) sulfonic acid has been used as an effective catalyst for producing acridine derivatives. researchgate.net Other approaches involve using heterogeneous catalysts, such as a Co/C material derived from rice husks, which can be easily recovered and reused, or LaCl3 under solvent-free conditions. rsc.orgresearchgate.net The use of eco-friendly solvents like water is another critical aspect of making acridine synthesis more sustainable. rsc.org
Future work on 9-Methylacridine-2-sulfonic acid would likely involve adapting these green methodologies. A hypothetical route could involve a one-pot, multi-component reaction using a green catalyst to form the 9-methylacridine (B196024) core, followed by a regioselective sulfonation step under mild conditions. The development of such pathways is crucial for producing these molecules in a cost-effective and environmentally responsible manner.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, higher yields, cleaner reactions. | rsc.org |
| Heterogeneous Catalysis (e.g., Co/C) | Use of a solid, reusable catalyst derived from biomass. | Catalyst reusability, use of eco-friendly solvents (H2O). | rsc.org |
| Solvent-Free Catalysis (e.g., LaCl3) | Reactions conducted without a solvent medium. | Reduced waste, simplified workup, high efficiency. | researchgate.net |
| Acid Catalysis (e.g., Camphor Sulfonic Acid) | Use of an organocatalyst for cyclization reactions. | Fast, green approach for specific acridine derivatives. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding how acridine derivatives function requires detailed knowledge of their structure and, more importantly, their dynamic behavior, especially when interacting with biological systems. While standard techniques like NMR, Mass Spectrometry, and UV-Vis spectroscopy are essential for initial characterization, advanced methods are needed to probe dynamic processes. nih.govnih.gov
Future research will increasingly employ techniques like time-resolved fluorescence spectroscopy and circular dichroism to monitor the real-time interaction of acridines with DNA and proteins. nih.gov These methods can reveal the kinetics and conformational changes that occur during binding events. nih.gov Furthermore, gas-phase spectroscopic studies, using techniques such as resonantly enhanced multiphoton ionization (REMPI) and hole-burning spectroscopy, provide unique insights into the intrinsic properties of the acridine molecule and how interactions, such as hydration, alter its excited-state dynamics and photophysics. aip.org The development of ultrafast spectroscopy, which operates on femtosecond timescales, offers the potential to observe the very initial steps of photochemical and photophysical processes, providing unprecedented detail on reaction mechanisms and energy transfer pathways. spectroscopyonline.com
Expansion of In Vitro Mechanistic Studies to New Biological Targets
The biological activity of acridine derivatives has been primarily attributed to their role as DNA intercalators and inhibitors of topoisomerase I and II, which has cemented their use as anticancer agents. rsc.orgmdpi.com Some derivatives have also been developed as inhibitors of kinases (such as Src, MEK, and AKT), acetylcholinesterase, and as antiviral or antiparasitic agents. researchgate.netnih.govresearchgate.netnih.gov
A significant future research direction is the expansion of mechanistic studies to identify and validate new biological targets for this chemical scaffold. The diverse biological activities reported suggest that acridines are privileged structures capable of interacting with a wide range of biomolecules. jppres.com Future in vitro studies should systematically screen this compound and related analogues against broader panels of enzymes (e.g., other kinases, proteases, epigenetic modifiers) and receptors. Given their planar, aromatic nature, exploring interactions with protein-protein interfaces or targeting RNA structures represents another exciting frontier. Identifying novel targets will not only open up new therapeutic avenues for diseases beyond cancer but also provide a deeper understanding of the structure-activity relationships that govern the biological effects of this versatile scaffold.
| Target Class | Specific Examples | Therapeutic Area | Status / Potential |
|---|---|---|---|
| Nucleic Acids | DNA (Intercalation), G-quadruplexes, RNA | Anticancer, Antiviral | Established & Emerging rsc.orgnih.gov |
| Enzymes | Topoisomerase I/II, Telomerase, Kinases (Src, MEK, AKT), Acetylcholinesterase | Anticancer, Neurodegenerative | Established rsc.orgnih.govnih.gov |
| Viral/Parasitic Proteins | HIV TAR RNA, Plasmodium-related enzymes | Antiviral, Antimalarial | Established rsc.orgnih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Anticancer | Future Exploration |
| Protein-Protein Interactions | Inhibitors of oncogenic PPIs (e.g., p53-MDM2) | Anticancer | Future Exploration |
Design and Synthesis of Multi-functional Acridine Sulfonic Acid Conjugates
The concept of creating hybrid molecules by conjugating two or more distinct pharmacophores is a powerful strategy in modern drug design. mdpi.com This approach can lead to compounds with multiple mechanisms of action, improved targeting, or synergistic effects. The acridine scaffold is an ideal platform for developing such multi-functional agents. nih.gov
Numerous acridine conjugates have already been reported, including hybrids with polyamines, triazoles, thiadiazoles, peptides, and sulfonamides, each designed to enhance a specific biological activity. researchgate.netnih.govnih.govmdpi.cominternationalscholarsjournals.com A promising future direction is the rational design and synthesis of conjugates based on the this compound structure. The sulfonic acid group itself can be leveraged to improve aqueous solubility or act as a chemical handle for conjugation.
Future research could focus on creating conjugates that combine the DNA-intercalating properties of the acridine core with moieties that perform other functions. For instance, conjugating the acridine to a specific kinase inhibitor could create a dual-action anticancer agent that simultaneously damages DNA and blocks a key signaling pathway. nih.govnih.gov Another possibility is to link it to a photosensitizer for applications in photodynamic therapy or to a targeting ligand (like a peptide or antibody fragment) to direct the cytotoxic agent specifically to cancer cells, thereby reducing off-target toxicity. nih.gov The synthesis of these complex, multi-functional molecules will drive innovation in synthetic chemistry and expand the therapeutic potential of the acridine family.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acridine |
| Acridone (B373769) |
| Camphor sulfonic acid |
| Zinc chloride |
| Lanthanum(III) chloride (LaCl3) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Methylacridine-2-sulfonic acid, and how can purity be optimized?
- Methodology : Sulfonation of 9-methylacridine using sulfonic acid derivatives (e.g., chlorosulfonic acid or sulfur trioxide) under controlled conditions (50–80°C, inert atmosphere). Purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) to achieve >98% purity . Characterization requires H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular identity and purity .
Q. Which analytical techniques are critical for characterizing this compound in solution and solid states?
- Key Methods :
- Solution-state : UV-Vis spectroscopy (λmax ~350 nm in aqueous buffer) for electronic properties; H NMR in DMSO-d6 to assess sulfonic acid proton exchange behavior .
- Solid-state : X-ray diffraction (single-crystal or powder) for crystallinity; thermogravimetric analysis (TGA) to evaluate thermal stability (>200°C decomposition) .
Q. What are the primary research applications of sulfonic acid derivatives like this compound in material science?
- Applications : As proton-conductive agents in ionomer membranes (e.g., fuel cells) due to sulfonic acid groups’ hydrophilicity and ionic mobility. Comparative studies with perfluorinated sulfonic-acid (PFSA) ionomers suggest lower conductivity but higher thermal stability .
Advanced Research Questions
Q. How do computational models elucidate structure-property relationships in this compound?
- Approach : Density functional theory (DFT) to calculate sulfonic acid group acidity (pKa ~1.5–2.0) and electrostatic potential maps for proton transport pathways. Molecular dynamics (MD) simulations of hydrated systems to predict water diffusion coefficients (10 cm/s range) .
Q. How should researchers address contradictions in reported proton conductivity data for sulfonic acid derivatives?
- Resolution : Conduct systematic reviews to identify variables (e.g., hydration levels, measurement protocols). Use meta-analysis to normalize datasets (e.g., Arrhenius plots for temperature-dependent conductivity) and identify outliers due to impurities or experimental artifacts .
Q. What mechanistic insights exist for sulfonic acid group degradation under oxidative conditions?
- Findings : Accelerated degradation studies (Fenton’s reagent, HO/Fe) reveal sulfonic acid group cleavage via radical attack. Mitigation strategies include copolymerization with aromatic backbones or additive stabilization (e.g., cerium oxide nanoparticles) .
Q. What advanced techniques are used to prepare this compound thin films for optoelectronic studies?
- Methods : Spin-coating (2000–4000 rpm) from dimethylacetamide solutions; atomic force microscopy (AFM) to assess film roughness (<5 nm). In situ ellipsometry to monitor swelling in humid environments .
Q. How can mechanistic studies improve the regioselectivity of sulfonation in acridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
